4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-N-(9-oxoxanthen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-15-9-6-13(7-10-15)21(24)22-14-8-11-17-19(12-14)26-18-5-3-2-4-16(18)20(17)23/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKJJENWJGDWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide typically involves the following steps:
Formation of the xanthone core: This can be achieved through the classical Grover, Shah, and Shah reaction, which involves heating a mixture of polyphenol and salicylic acid derivatives with acetic anhydride as the dehydrating agent.
Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling with benzamide: The final step involves coupling the xanthone derivative with benzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The xanthone core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or reduced xanthone derivatives.
Substitution: Formation of thioethers or amides.
Scientific Research Applications
4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent in cellular models.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with various molecular targets:
Antioxidant Activity: It modulates the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway, enhancing the cellular response to oxidative stress.
Anti-inflammatory Activity: It inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Sulfur-Containing Derivatives The thiourea analog 4-methoxy-N-(phenylcarbamothioyl)benzamide () replaces the xanthenone group with a thiourea (C=S) moiety. Key differences include:
- Bond Lengths : The C=O bond in the benzamide core is shorter (1.220–1.223 Å) compared to the C=S bond (1.658–1.662 Å), reflecting differences in bond polarity and resonance stabilization .
- Coordination Chemistry: The thiourea group enables metal coordination (e.g., Cu(II), Ni(II)), unlike the xanthenone-based compound, which lacks such donor sites .
- Hydrogen Bonding: Thiourea derivatives exhibit N–H···O and C–H···O interactions, forming 1D chains in crystal structures, whereas xanthenone systems may rely on π-π stacking due to extended aromaticity .
B. Heterocyclic Substitutions
- 4-Methoxy-N-(pyridin-2-yl)benzamide (): Incorporates a pyridine ring instead of xanthenone. The electron-deficient pyridine enhances solubility in polar solvents and alters NMR shifts (e.g., downfield NH resonance at δ 7.64 ppm) .
Physicochemical Properties
*Estimated based on analogs.
Biological Activity
4-Methoxy-N-(9-oxo-9H-xanthen-3-yl)benzamide is a compound belonging to the xanthone class, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly in cancer treatment.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines a xanthone moiety with a benzamide group. This structural configuration is believed to contribute to its biological activities, making it a subject of interest in medicinal chemistry.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It is known to modulate the Nrf2 pathway, enhancing the cellular response to oxidative stress. This modulation leads to increased expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX), which help mitigate oxidative damage in cells .
2. Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. This activity is crucial in reducing inflammation in various pathological conditions, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
3. Anticancer Activity
This compound has shown promising anticancer properties. In vitro studies indicate that it induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound has been tested against several cancer cell lines, demonstrating significant antiproliferative effects .
The mechanisms through which this compound exerts its biological activities include:
- Nrf2 Activation : Enhances the antioxidant response.
- Caspase Activation : Induces apoptosis in cancer cells.
- Cytokine Inhibition : Reduces inflammation through the suppression of pro-inflammatory mediators .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-methoxy-9H-xanthen-9-one | Xanthone core | Moderate antioxidant activity |
| 9H-xanthen-9-one | Parent xanthone | Limited biological activity |
| 4-hydroxy-9H-xanthen-9-one | Hydroxyl group instead of methoxy | Enhanced antioxidant but less potent than the target compound |
The presence of both methoxy and benzamide groups in this compound contributes to its distinct biological profile compared to these analogs.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antiproliferative Effects : In vitro tests showed that this compound significantly inhibited the growth of breast cancer cell lines MDA-MB-231 and T47D, demonstrating its potential as an anticancer agent .
- Oxidative Stress Model : Research involving human macrophages indicated that treatment with this compound reduced reactive oxygen species (ROS) production under inflammatory conditions, supporting its role as an antioxidant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
